N-(4-Methylsulphonyl-3-nitrophenyl)piperazine
Overview
Description
N-(4-Methylsulphonyl-3-nitrophenyl)piperazine (CAS# 1095010-43-7) is a research chemical . It is used for pharmaceutical testing due to its high-quality reference standards .
Molecular Structure Analysis
The linear formula of this compound is C11H15N3O4S . The InChI code is 1S/C11H15N3O4S/c1-19(17,18)11-3-2-9(8-10(11)14(15)16)13-6-4-12-5-7-13/h2-3,8,12H,4-7H2,1H3 .Physical and Chemical Properties Analysis
This compound is a yellow solid . It has a molecular weight of 285.32 . The storage temperature is room temperature .Scientific Research Applications
Antimicrobial and Antiviral Activities
Research has identified derivatives of piperazine, such as those synthesized from febuxostat, to possess promising antimicrobial and antiviral activities. Specifically, compounds with 4-nitrophenyl and 3-bromophenyl substitutions have shown significant effects against Tobacco mosaic virus (TMV) and various microbial strains, suggesting their potential in developing new antiviral and antibacterial agents (Reddy et al., 2013).
Flame Retardant Applications
The application of piperazine-phosphonates on cotton fabric has been explored for flame retardant (FR) purposes. Studies on the thermal decomposition of cotton fabric treated with these derivatives aim to understand their effectiveness and mechanism of action in enhancing the flame resistance of textiles, providing insights into their potential for industrial applications (Nguyen et al., 2014).
Anticancer Research
Novel piperazine-containing hydrazone derivatives have been synthesized and evaluated for their potential anticholinesterase activities, a property that could be leveraged in designing treatments for diseases like Alzheimer's. Among these compounds, specific derivatives were identified as highly active, indicating their relevance in medicinal chemistry for developing new therapeutic agents (Kaya et al., 2016).
Antidepressant Metabolite Study
The study of piperazine N-oxide/N-glucuronide metabolites from Lu AA21004, a novel antidepressant, highlights the intricate metabolic pathways involved in drug action and disposition. Such research is crucial for understanding the pharmacokinetics and pharmacodynamics of new therapeutic compounds (Uldam et al., 2011).
Material Science and Engineering
Research on the synthesis of ordered polymers incorporating piperazine units underscores the material science applications of these compounds. Through direct polycondensation methods, novel polymeric structures with potential applications in various fields, including advanced materials and nanotechnology, have been developed (Yu et al., 1999).
Properties
IUPAC Name |
1-(4-methylsulfonyl-3-nitrophenyl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4S/c1-19(17,18)11-3-2-9(8-10(11)14(15)16)13-6-4-12-5-7-13/h2-3,8,12H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJCLNPAGNIXTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)N2CCNCC2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00693911 | |
Record name | 1-[4-(Methanesulfonyl)-3-nitrophenyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00693911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1095010-43-7 | |
Record name | 1-[4-(Methylsulfonyl)-3-nitrophenyl]piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1095010-43-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[4-(Methanesulfonyl)-3-nitrophenyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00693911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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